SM27

Descripción

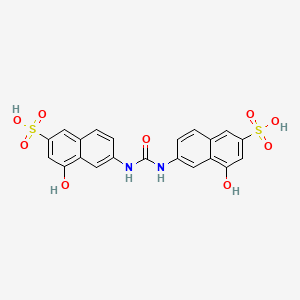

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-6-[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O9S2/c24-19-9-15(33(27,28)29)5-11-1-3-13(7-17(11)19)22-21(26)23-14-4-2-12-6-16(34(30,31)32)10-20(25)18(12)8-14/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMPVMRAPYSHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)NC(=O)NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284429 | |

| Record name | NSC-37204 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6266-54-2 | |

| Record name | NSC-37204 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-37204 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid, a synthetic azo dye also known by its common names Ponceau SX, C.I. Food Red 10, and FD&C Red No. 4. This document consolidates available data on its chemical identity, physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis and analysis are provided, along with graphical representations of these workflows. The information presented is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Nomenclature

4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid is a synthetic red azo dye.[1][2] It is most commonly available as its disodium salt.[1]

| Identifier | Value |

| IUPAC Name | disodium;3-[(2,4-dimethyl-5-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-1-sulfonate[1] |

| Synonyms | Ponceau SX, FD&C Red No. 4, C.I. Food Red 1, CI 14700, E125[1][2] |

| CAS Number | 4548-53-2[3][4] |

| Chemical Formula | C₁₈H₁₄N₂Na₂O₇S₂[1][3][4][5] |

| Molecular Weight | 480.42 g/mol [3][4][5] |

| Appearance | Red crystals or powder[1][3][5] |

Physicochemical Properties

A summary of the key physicochemical properties of Ponceau SX is presented below. It is important to note that precise values for pKa and melting point are not consistently reported in publicly available literature.

| Property | Value/Description |

| Melting Point | >300 °C |

| Solubility | Soluble in water; slightly soluble in ethanol.[6] |

| pKa | Data not readily available in the searched literature. |

| Maximum Absorption (λmax) | 500-503 nm (in 0.02 M ammonium acetate solution)[6] |

| pH Indicator Properties | Exhibits a red color in acidic solutions and changes to yellow or orange in alkaline solutions.[5] |

| Stability | Stable under normal conditions but may be sensitive to light. |

Experimental Protocols

Synthesis of Ponceau SX

The industrial synthesis of Ponceau SX is achieved through a diazotization and coupling reaction.[5] The general laboratory-scale procedure is as follows:

Materials:

-

2,4-Dimethyl-5-aminobenzenesulfonic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

4-Hydroxynaphthalene-1-sulfonic acid

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

Procedure:

-

Diazotization:

-

Dissolve a molar equivalent of 2,4-Dimethyl-5-aminobenzenesulfonic acid in a dilute hydrochloric acid solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a molar equivalent of a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

Stir the mixture for a short period to ensure the complete formation of the diazonium salt.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve a molar equivalent of 4-Hydroxynaphthalene-1-sulfonic acid in a dilute sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared chilled diazonium salt solution to the alkaline solution of the coupling component.

-

Maintain the temperature below 5 °C and continue stirring. The azo dye will precipitate out of the solution.

-

-

Isolation and Purification:

-

The precipitated Ponceau SX is collected by filtration.

-

The crude product is then washed with a brine solution to remove impurities.

-

Recrystallization from a suitable solvent, such as an ethanol-water mixture, can be performed for further purification.

-

The purified dye is dried under vacuum.

-

Analytical Characterization: UV-Visible Spectroscopy

UV-Visible spectroscopy is a common method for the identification and quantification of azo dyes.

Instrumentation:

-

A calibrated UV-Visible spectrophotometer.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of Ponceau SX reference standard and dissolve it in a suitable solvent (e.g., 0.02 M ammonium acetate solution) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

-

-

Measurement:

-

Set the spectrophotometer to scan a wavelength range that includes the expected λmax (e.g., 400-600 nm).

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution at the λmax (approximately 500-503 nm).

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

The concentration of an unknown sample of Ponceau SX can be determined by measuring its absorbance and interpolating the concentration from the calibration curve, ensuring the absorbance value falls within the linear range of the curve.

-

Mandatory Visualizations

Caption: Synthesis workflow for Ponceau SX.

Caption: UV-Vis analysis workflow.

Biological Interaction and Signaling Pathways

Current scientific literature does not indicate that 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid has a specific role in biological signaling pathways. Its primary interaction with biological molecules is as a non-specific staining agent. For instance, the related compound Ponceau S is widely used to stain proteins on nitrocellulose or PVDF membranes after electrophoretic transfer. This staining is based on the electrostatic interaction between the negatively charged sulfonate groups of the dye and the positively charged amino groups of the proteins, as well as non-polar interactions. This binding is reversible, allowing for subsequent immunological detection.

Conclusion

References

In-Depth Technical Guide: Spectroscopic Analysis of 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid, a synthetic red azo dye, is recognized by several names including C.I. Food Red 10 and Fast Red E. Its chemical structure, characterized by multiple aromatic rings and sulfonate groups, dictates its spectroscopic properties and potential biological interactions. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, compiling available data and outlining detailed experimental protocols. This information is crucial for its identification, quantification, and for understanding its behavior in various matrices, a key aspect in food science, toxicology, and drug development.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₄N₂Na₂O₈S₂ | [1] |

| Molecular Weight | 502.44 g/mol | [1] |

| CAS Number | 2302-96-7 | [1] |

| Appearance | Red-brown powder or granules | [1] |

| Solubility | Soluble in water; sparingly soluble in ethanol. | [1] |

Spectroscopic Data

A comprehensive search for specific quantitative spectroscopic data for 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid yielded limited directly available spectral figures and detailed peak lists. The following sections summarize the expected spectroscopic behavior based on the analysis of similar azo dyes and available information.

UV-Visible (UV-Vis) Spectroscopy

Azo dyes exhibit characteristic absorption bands in the UV-Visible region due to π → π* and n → π* electronic transitions within the chromophoric azo group (-N=N-) and the aromatic rings. For C.I. Food Red 10, the extended conjugation is expected to result in strong absorption in the visible range, imparting its red color.

Expected Absorption Maxima (λmax): Based on general knowledge of red azo dyes, the major absorption peak is anticipated in the range of 500-530 nm in an aqueous solution. Additional absorption bands in the UV region (200-400 nm) are also expected due to the naphthalene moieties.

Quantitative Data Summary:

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Notes |

| Water | Data not explicitly found | Data not explicitly found | The λmax is crucial for quantitative analysis using the Beer-Lambert law. |

| Ethanol | Data not explicitly found | Data not explicitly found | Solubility is limited. |

Fluorescence Spectroscopy

Many sulfonated naphthalene derivatives are known to be fluorescent. The fluorescence properties of azo dyes can, however, be complex and are often quenched by the azo group. If fluorescent, the emission spectrum is expected to be Stokes-shifted to a longer wavelength than the absorption maximum.

Expected Fluorescence Properties:

| Parameter | Value | Notes |

| Excitation Wavelength (λex) | Data not explicitly found | Typically corresponds to a UV absorption band. |

| Emission Wavelength (λem) | Data not explicitly found | Expected to be in the blue or green region of the spectrum. |

| Quantum Yield (Φ) | Data not explicitly found | Likely to be low due to the presence of the azo group. |

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. For the target compound, characteristic vibrational bands are expected for the O-H, N-H, C=O (amide), S=O (sulfonate), C=C (aromatic), and N=N (azo) groups.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3500-3200 | O-H, N-H | Stretching |

| 1680-1630 | C=O (Amide I) | Stretching |

| 1570-1515 | N-H | Bending (Amide II) |

| ~1600, ~1500, ~1450 | C=C | Aromatic ring stretching |

| ~1400 | N=N | Azo group stretching (often weak) |

| 1200-1150 & 1050-1000 | S=O | Asymmetric & Symmetric stretching (Sulfonate) |

Experimental Protocols

UV-Visible Spectroscopy Protocol

This protocol is based on the general procedure for the quantitative analysis of water-soluble food dyes.

Objective: To determine the absorption spectrum and quantify the concentration of 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid in an aqueous solution.

Materials:

-

4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid standard

-

Deionized water

-

Volumetric flasks (100 mL, 50 mL, 10 mL)

-

Pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution (e.g., 100 mg/L): Accurately weigh 10 mg of the dye standard and dissolve it in a 100 mL volumetric flask with deionized water.

-

Preparation of Working Standards: Prepare a series of dilutions from the stock solution to create standards of known concentrations (e.g., 1, 2, 5, 10, 15 mg/L).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 200 to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with deionized water and use it to zero the spectrophotometer.

-

Spectral Acquisition: Record the absorbance spectrum for each working standard.

-

Determination of λmax: Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Calibration Curve: Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear and pass through the origin.

-

Sample Analysis: Measure the absorbance of the unknown sample at λmax and determine its concentration using the calibration curve equation.

Workflow Diagram:

References

Quantum yield of 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid

Audience: Researchers, scientists, and drug development professionals.

Naphthalene sulfonic acid derivatives are a significant class of fluorescent molecules utilized as probes in biological systems to study phenomena such as hydrophobic regions of proteins.[1][2] Their fluorescence properties, including quantum yield, are highly sensitive to their local environment, making them valuable tools in drug development and molecular research.[1][3] Naphthalene-based dyes are known for their rigid planar structure and extensive π-electron conjugation, which contribute to high quantum yields and excellent photostability.[4]

Quantitative Data: Quantum Yield of Naphthalene Derivatives

The following table summarizes the fluorescence quantum yield (Φf) for selected naphthalene derivatives, illustrating the range of values observed for this class of compounds. It is important to note that quantum yield is highly dependent on the solvent and local environment.

| Compound | Solvent/Environment | Quantum Yield (Φf) | Reference Compound |

| Naphthalene | Degassed Solution | 0.23 | - |

| 1-(Trimethylsilyl)naphthalene | Degassed Solution | 0.30 | - |

| 1-(Dimethyl-n-octylsilyl)naphthalene | Degassed Solution | 0.33 | - |

| 1-Cyano-4-(trimethylsilyl)naphthalene | Degassed Solution | 0.65 | - |

| 1-Cyano-4-(triethylsilyl)naphthalene | Degassed Solution | 0.66 | - |

| 1,4-Dicyano-5,8-bis(trimethylsilyl)naphthalene | Degassed Solution | 0.85 | - |

| 8-Anilino-1-naphthalenesulfonic acid (ANS) | Water | Weakly fluorescent | - |

| 8-Anilino-1-naphthalenesulfonic acid (ANS) | Nonpolar solvents/hydrophobic protein pockets | Strong fluorescence | - |

Data for silyl-substituted naphthalenes from[5]. Information on ANS from[1][2].

Experimental Protocols: Determination of Fluorescence Quantum Yield

The relative method is a widely used and reliable approach for determining the fluorescence quantum yield of a compound.[6] This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[7]

Materials and Equipment:

-

Fluorometer with a monochromatic excitation source and a detector for emission spectra.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Volumetric flasks and pipettes.

-

Analytical balance.

-

Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[8][9]

-

Solvent for dissolving the sample and standard.

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the reference standard (e.g., quinine sulfate) of a known concentration in the appropriate solvent (e.g., 0.1 M H₂SO₄).

-

Prepare a stock solution of the test compound in a solvent in which it is stable and that does not absorb significantly at the excitation and emission wavelengths.

-

-

Preparation of Dilutions:

-

From the stock solutions, prepare a series of dilutions for both the standard and the test compound. The concentrations should be chosen to yield absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the test compound at the chosen excitation wavelength.

-

The excitation wavelength should be one at which both the sample and the standard have significant absorbance.

-

-

Fluorescence Measurements:

-

Using the fluorometer, record the fluorescence emission spectrum for each dilution of the standard and the test compound.

-

The excitation wavelength must be the same as that used for the absorbance measurements.

-

Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements of the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each sample and standard solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear.

-

Determine the slope (gradient) of the linear fit for both the sample (Grad_X) and the standard (Grad_ST).

-

-

Quantum Yield Calculation:

-

The quantum yield of the sample (Φ_X) is calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X is the gradient of the plot of integrated fluorescence intensity vs. absorbance for the sample.

-

Grad_ST is the gradient of the plot for the standard.

-

η_X is the refractive index of the sample's solvent.

-

η_ST is the refractive index of the standard's solvent.

-

Visualizations

Caption: Experimental workflow for relative quantum yield determination.

Caption: Simplified Jablonski diagram illustrating photophysical processes.

References

- 1. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[7]uril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives [mdpi.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

- 8. faculty.fortlewis.edu [faculty.fortlewis.edu]

- 9. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Presumed Absorption and Emission Spectra of 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid

Disclaimer: As of October 2025, a comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the absorption and emission spectra of 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid. The following guide is constructed based on the known photophysical properties of structurally analogous compounds, namely derivatives of aminonaphthalenesulfonic acids and fluorescent bis-urea compounds. The presented data and protocols are therefore predictive and intended to serve as a foundational resource for researchers initiating studies on this specific molecule.

Introduction

4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid is a complex aromatic molecule featuring two substituted naphthalene rings linked by a urea functional group. The presence of multiple sulfonic acid and hydroxyl groups imparts significant water solubility and pH-dependent spectral characteristics. The extended π-system of the naphthalene moieties, coupled with the electron-donating and -withdrawing nature of the substituents, strongly suggests that this compound will exhibit significant absorption in the ultraviolet-visible (UV-Vis) region and will likely be fluorescent.

The urea linkage provides a rigid connection between the two chromophoric naphthalene units, which can lead to interesting photophysical phenomena, such as intramolecular charge transfer (ICT) or excimer/exciplex formation, depending on the molecular conformation and the surrounding environment. Such characteristics are of significant interest in the development of fluorescent probes, sensors, and other advanced materials.

Predicted Spectroscopic Properties

Based on the analysis of related naphthalenic compounds, the following spectral characteristics for 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid are anticipated.

The following table summarizes the predicted quantitative data for the absorption and emission spectra of the target compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). These values are estimates derived from literature on similar compounds.

| Parameter | Predicted Value | Notes |

| Absorption Maximum (λabs) | 340 - 360 nm | Expected to be a broad absorption band due to the complex electronic structure. The exact maximum will be sensitive to solvent polarity and pH. |

| Molar Absorptivity (ε) | 20,000 - 40,000 M-1cm-1 | Typical for extended aromatic systems. |

| Emission Maximum (λem) | 450 - 500 nm | A significant Stokes shift is expected, characteristic of molecules undergoing excited-state relaxation or conformational changes. |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.4 | Highly dependent on the solvent environment. Lower in polar, protic solvents due to non-radiative decay pathways. |

| Fluorescence Lifetime (τ) | 2 - 10 ns | Can be influenced by factors such as pH, temperature, and the presence of quenchers. |

Experimental Protocols

To empirically determine the absorption and emission spectra of 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid, the following detailed experimental methodologies are recommended.

-

Compound: 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid (synthesis and purification to >95% purity is a prerequisite).

-

Solvents: Ultrapure water, ethanol, methanol, dimethyl sulfoxide (DMSO) of spectroscopic grade.

-

Buffers: Phosphate-buffered saline (PBS), Tris-HCl, citrate buffers covering a range of pH values (e.g., pH 4-10).

-

Instrumentation:

-

UV-Vis Spectrophotometer (e.g., Agilent Cary 60, Thermo Scientific GENESYS 180).

-

Fluorometer (e.g., Horiba FluoroMax, Agilent Cary Eclipse).

-

Quartz cuvettes with a 1 cm path length.

-

-

Stock Solution: Prepare a 1 mM stock solution of the compound in a suitable solvent in which it is highly soluble (e.g., DMSO or a slightly alkaline aqueous solution).

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution in the desired solvent or buffer to concentrations ranging from 1 µM to 50 µM. Ensure the final concentration of the stock solvent (if different from the working solvent) is minimal (<0.1%) to avoid solvent effects.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Blank Measurement: Fill a quartz cuvette with the solvent or buffer used for the working solutions and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectrum of each working solution from 200 nm to 600 nm.

-

Data Analysis: Determine the wavelength of maximum absorption (λabs). To calculate the molar absorptivity (ε), plot absorbance at λabs versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar absorptivity.

-

Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to the determined λabs.

-

Emission Scan: Record the emission spectrum from a wavelength slightly higher than the excitation wavelength (e.g., λabs + 10 nm) up to 700 nm. Use a working solution with an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.

-

Excitation Scan: To confirm the absorption spectrum of the fluorescent species, set the emission monochromator to the determined wavelength of maximum emission (λem) and scan a range of excitation wavelengths.

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizations

Caption: Experimental workflow for determining the absorption and emission spectra.

The spectral properties of this molecule are likely sensitive to its environment. The following diagram illustrates a hypothetical signaling pathway for how changes in solvent polarity could affect its fluorescence.

Caption: Proposed mechanism for solvent-dependent fluorescence.

Potential Applications of 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid in Fluorescence Microscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid is not well-documented in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the potential applications and methodologies based on the well-established characteristics of its core chemical structures, namely amino- and hydroxy-substituted naphthalenesulfonic acids. The data and protocols presented are derived from closely related and structurally analogous compounds and should be considered as a starting point for the investigation of this specific molecule.

Introduction: The Promise of Naphthalenesulfonic Acid Derivatives as Fluorescent Probes

Naphthalene and its derivatives are a well-established class of fluorescent molecules with extensive applications in biological and biomedical imaging. Their rigid, planar structure and extended π-electron system confer intrinsic fluorescence with high quantum yields and excellent photostability. The introduction of substituent groups such as hydroxyl (-OH), amino (-NH2), and sulfonic acid (-SO3H) groups modulates their photophysical properties, including absorption and emission wavelengths, and enhances their utility as fluorescent probes.

Specifically, aminonaphthalenesulfonic acids are renowned for their environmentally sensitive fluorescence. A prime example is 8-anilinonaphthalene-1-sulfonic acid (ANS), a molecule that exhibits weak fluorescence in aqueous solutions but displays a significant increase in fluorescence quantum yield and a blue shift in its emission spectrum in nonpolar environments, such as the hydrophobic pockets of proteins. This property makes them invaluable tools for studying protein conformation, folding, and aggregation.

The compound 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid incorporates these key functional motifs. Its structure suggests a strong potential as an environmentally sensitive fluorescent probe, making it a candidate for applications in studying protein aggregation phenomena, which are hallmarks of many neurodegenerative diseases.

Predicted Photophysical Properties

While experimental data for the specific compound of interest is unavailable, we can predict its likely fluorescent properties based on analogous, well-characterized aminonaphthalenesulfonic acid derivatives. The following table summarizes the photophysical data for these related compounds, providing a reasonable expectation for the performance of 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid.

| Compound Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Environment |

| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | 350 | 515 | 0.004 | Water |

| 372 | 482 | 0.37 | Ethanol | |

| 375 | 468 | 0.64 | Dioxane | |

| 2-Anilinonaphthalene-6-sulfonic acid (2,6-ANS) | 325 | 430 | - | Water |

| 335 | 415 | - | Ethanol | |

| 7-Amino-4-methylcoumarin | 344 | 440 | - | Not specified |

| 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | Not reported | Not reported | Not reported | Not reported |

| 6-Amino-4-hydroxynaphthalene-2-sulfonic acid | Not reported | Not reported | Not reported | Not reported |

Data compiled from various sources. The quantum yield of ANS is highly dependent on the polarity of its environment.

Potential Applications in Fluorescence Microscopy

Given its structural similarity to environmentally sensitive dyes, 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid is predicted to be a valuable tool for:

-

Monitoring Protein Aggregation: The dye's fluorescence is expected to be enhanced upon binding to the hydrophobic regions exposed in misfolded and aggregated proteins. This would allow for the real-time monitoring of protein aggregation kinetics in vitro and the visualization of protein aggregates in fixed or live cells.

-

Studying Neurodegenerative Diseases: Protein aggregation is a key pathological feature of diseases like Alzheimer's and Parkinson's. This probe could be used to study the formation and localization of amyloid-beta plaques and alpha-synuclein fibrils.

-

High-Throughput Screening for Aggregation Inhibitors: The fluorescence-based nature of the assay makes it amenable to high-throughput screening of small molecule libraries to identify compounds that inhibit or reverse protein aggregation.

-

Investigating Protein-Ligand Interactions: Changes in the dye's fluorescence upon ligand binding could indicate conformational changes in the target protein, providing insights into binding mechanisms.

Experimental Protocols

The following are detailed, generalized protocols for the use of an environmentally sensitive naphthalenesulfonic acid-based dye for in vitro protein aggregation assays and cellular imaging. These should be adapted and optimized for the specific compound and experimental system.

In Vitro Protein Aggregation Assay

This protocol describes how to monitor the aggregation of a model protein, such as amyloid-beta (1-42), using a fluorescent plate reader.

Materials:

-

Amyloid-beta (1-42) peptide

-

Hexafluoroisopropanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid (or analogue) stock solution (1 mM in DMSO)

-

96-well black, clear-bottom microplate

-

Fluorescent plate reader with temperature control

Methodology:

-

Amyloid-beta Preparation:

-

Dissolve lyophilized amyloid-beta (1-42) peptide in HFIP to a concentration of 1 mg/mL.

-

Aliquot the solution into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas, and store the resulting peptide film at -80°C.

-

To initiate an aggregation experiment, dissolve a peptide film in DMSO to a concentration of 5 mM.

-

-

Assay Setup:

-

Prepare a reaction mixture in each well of the 96-well plate containing:

-

Amyloid-beta (1-42) to a final concentration of 10 µM.

-

The fluorescent probe to a final concentration of 20 µM.

-

PBS to a final volume of 200 µL.

-

-

Include control wells with the probe alone in PBS to measure background fluorescence.

-

-

Fluorescence Measurement:

-

Place the microplate in a fluorescent plate reader pre-heated to 37°C.

-

Monitor the fluorescence intensity over time (e.g., every 5 minutes for 24 hours) with excitation and emission wavelengths appropriate for the dye (based on the data in Table 1, a starting point would be Ex: ~350-380 nm, Em: ~450-520 nm).

-

The plate should be shaken briefly before each reading to ensure a homogenous solution.

-

-

Data Analysis:

-

Subtract the background fluorescence from the experimental readings.

-

Plot the fluorescence intensity as a function of time to generate an aggregation curve. The sigmoidal curve will show a lag phase, an exponential growth phase, and a plateau, representing the different stages of fibril formation.

-

Cellular Imaging of Protein Aggregates

This protocol provides a method for staining and visualizing protein aggregates in a cell culture model.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Cell culture medium

-

Inducer of protein aggregation (e.g., proteasome inhibitor like MG132)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Bovine Serum Albumin (BSA) in PBS (blocking solution)

-

Fluorescent probe stock solution (1 mM in DMSO)

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope with appropriate filter sets

Methodology:

-

Cell Culture and Treatment:

-

Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Treat the cells with an aggregation-inducing agent (e.g., 5 µM MG132 for 6 hours) to induce the formation of protein aggregates. Include an untreated control.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Staining:

-

Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.

-

Dilute the fluorescent probe stock solution in PBS to a final concentration of 1-10 µM.

-

Incubate the cells with the diluted probe solution for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst stain according to the manufacturer's protocol.

-

-

Imaging:

-

Mount the coverslips on a microscope slide with an anti-fade mounting medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filter sets for the probe and the nuclear stain. Aggregates should appear as bright fluorescent puncta within the cells.

-

Visualizations

Experimental Workflow for Fluorescent Probe Characterization

Caption: Workflow for the characterization and application of a novel fluorescent probe.

Simplified Amyloid-Beta Aggregation Pathway

Caption: Key stages in the aggregation of amyloid-beta peptides.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid strongly suggests its potential as a valuable fluorescent probe for applications in fluorescence microscopy. Its similarity to known environmentally sensitive dyes indicates that it could be a powerful tool for studying protein aggregation, a process central to numerous diseases. The protocols and data provided in this guide, based on well-characterized analogous compounds, offer a solid foundation for researchers to begin exploring the capabilities of this promising molecule. Further research is warranted to fully characterize its photophysical properties and validate its utility in the applications outlined herein.

The Dawn of a Molecular Workhorse: An In-depth Technical Guide to the Discovery and History of Naphthalenesulfonic Acid Derivatives

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and multifaceted applications of naphthalenesulfonic acid derivatives. This whitepaper offers researchers, scientists, and drug development professionals a thorough exploration of the synthesis, experimental protocols, and biological significance of this pivotal class of organic compounds.

Naphthalenesulfonic acids and their derivatives, a cornerstone of industrial chemistry for over a century, have played a transformative role in industries ranging from dye manufacturing to modern pharmaceuticals. This guide traces their journey from the early days of coal tar chemistry to their current applications as sophisticated biological probes and therapeutic agents.

From Coal Tar to Chemical Intermediate: A Historical Perspective

The story of naphthalenesulfonic acid begins with the discovery of its parent molecule, naphthalene. In the early 1820s, a white, crystalline solid with a pungent odor was independently isolated from the distillation of coal tar by at least two chemists. In 1821, John Kidd described the properties of this substance and proposed the name "naphthaline," derived from "naphtha," a general term for volatile, flammable hydrocarbon liquids[1]. The empirical formula of naphthalene, C₁₀H₈, was determined by the renowned scientist Michael Faraday in 1826[1]. However, its now-familiar structure of two fused benzene rings was not proposed until 1866 by Emil Erlenmeyer and later confirmed by Carl Gräbe in 1869[1].

While the exact first synthesis of a naphthalenesulfonic acid is not attributed to a single individual, the development of sulfonation techniques in the late 19th and early 20th centuries was a pivotal moment. Chemists realized that treating naphthalene with sulfuric acid could introduce a sulfonic acid group (-SO₃H) onto the naphthalene ring, dramatically increasing its water solubility and providing a reactive handle for further chemical modifications[2][3]. This discovery unlocked a vast new field of chemistry and commerce. Polynaphthalene sulfonates (PNS) were developed in the 1930s by IG Farben in Germany and were initially used in the leather and textile industries as tanning agents and dye dispersants[4].

A critical breakthrough in the synthesis of naphthalenesulfonic acids was the understanding of reaction conditions to control the position of the sulfonic acid group. It was discovered that sulfonation of naphthalene at lower temperatures (around 80°C) predominantly yields naphthalene-1-sulfonic acid (the "alpha" product), which is the kinetically favored product. In contrast, performing the reaction at higher temperatures (around 160°C) leads to the formation of the more stable naphthalene-2-sulfonic acid (the "beta" product), the thermodynamically favored isomer[1][5]. This ability to selectively produce different isomers was crucial for the synthesis of a wide array of derivatives with distinct properties and applications.

Key Applications Through History

The initial and most significant application of naphthalenesulfonic acid derivatives was in the synthesis of azo dyes[2]. The introduction of sulfonic acid groups made the dye molecules water-soluble, a critical property for textile dyeing. Furthermore, the naphthalenesulfonic acid moiety could be readily converted to other functional groups, such as hydroxyl and amino groups, which are essential components of many dye structures.

In the mid-20th century, a new major application emerged with the development of naphthalene sulfonate-formaldehyde condensates as superplasticizers for concrete[4]. These polymers, when added to concrete mixtures, dramatically increase the fluidity of the mix, allowing for a reduction in the water-to-cement ratio. This results in concrete with significantly higher strength and durability.

More recently, naphthalenesulfonic acid derivatives have found sophisticated applications in the life sciences. One of the most notable examples is 8-anilinonaphthalene-1-sulfonic acid (ANS). This molecule is weakly fluorescent in aqueous solutions but exhibits a strong increase in fluorescence and a blue shift in its emission spectrum when it binds to hydrophobic regions of proteins. This property has made ANS an invaluable tool for studying protein folding, conformational changes, and ligand binding.

Furthermore, a growing body of research has highlighted the potential of naphthalenesulfonic acid derivatives as therapeutic agents. Their ability to mimic or interfere with biological molecules has led to the discovery of derivatives that act as enzyme inhibitors, targeting key players in various disease-related signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key naphthalenesulfonic acid derivatives, compiled from established literature.

Synthesis of Naphthalene-1-sulfonic Acid (Kinetic Control)

Objective: To synthesize naphthalene-1-sulfonic acid as the primary product.

Materials:

-

Naphthalene

-

Concentrated sulfuric acid (98%)

-

Water

-

Sodium chloride

Procedure:

-

In a round-bottom flask equipped with a stirrer and a thermometer, place 128 g of naphthalene.

-

Slowly add 100 g of concentrated sulfuric acid with constant stirring.

-

Heat the mixture to 80°C and maintain this temperature for approximately 2 hours, or until the reaction is complete (as determined by the disappearance of solid naphthalene).

-

Carefully pour the reaction mixture into 500 mL of cold water with stirring.

-

To isolate the product, add sodium chloride to the solution to salt out the sodium salt of naphthalene-1-sulfonic acid.

-

Filter the precipitated sodium naphthalene-1-sulfonate and wash with a small amount of cold, saturated sodium chloride solution.

-

The free acid can be obtained by dissolving the sodium salt in a minimum amount of hot water and acidifying with hydrochloric acid, followed by cooling and crystallization.

Synthesis of Naphthalene-2-sulfonic Acid (Thermodynamic Control)

Objective: To synthesize naphthalene-2-sulfonic acid as the primary product.

Materials:

-

Naphthalene

-

Concentrated sulfuric acid (98%)

-

Water

-

Calcium oxide (lime)

-

Sodium carbonate

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, heat 100 g of naphthalene to 160°C.

-

Slowly and carefully add 100 g of concentrated sulfuric acid to the molten naphthalene with vigorous stirring.

-

Maintain the reaction temperature at 160-165°C for 2-3 hours.

-

Allow the mixture to cool slightly and then pour it into 1 L of hot water.

-

Neutralize the excess sulfuric acid by adding calcium oxide until the solution is slightly alkaline.

-

Filter the hot solution to remove the precipitated calcium sulfate.

-

To the filtrate, add a solution of sodium carbonate to precipitate calcium carbonate and form the sodium salt of naphthalene-2-sulfonic acid in solution.

-

Filter off the calcium carbonate. The filtrate contains the sodium salt of naphthalene-2-sulfonic acid, which can be isolated by evaporation of the water. The free acid can be regenerated by acidification.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of naphthalenesulfonic acid and some of its important derivatives.

| Product | Reaction Temperature (°C) | Typical Yield (%) | Key Reagents | Reference |

| Naphthalene-1-sulfonic acid | 80 | ~85 | Naphthalene, H₂SO₄ | [5] |

| Naphthalene-2-sulfonic acid | 160-165 | >90 | Naphthalene, H₂SO₄ | [6][7] |

| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | 100 (Microwave) | up to 74 | 8-chloro-1-naphthalenesulfonic acid, aniline, Cu(0) |

Signaling Pathways and Biological Activity

Naphthalenesulfonic acid derivatives have emerged as potent modulators of various biological signaling pathways, primarily through the inhibition of key enzymes.

Peptidoglycan Biosynthesis Pathway

The bacterial cell wall is a critical structure for survival, and its synthesis is a major target for antibiotics. The Mur ligase enzymes are essential for the biosynthesis of peptidoglycan. Naphthalene-N-sulfonyl-D-glutamic acid derivatives have been identified as inhibitors of MurD, an enzyme that catalyzes the addition of D-glutamic acid to the growing peptidoglycan precursor. By blocking this step, these compounds disrupt cell wall synthesis, leading to bacterial cell death.

Caption: Inhibition of MurD in the peptidoglycan biosynthesis pathway.

Arachidonic Acid Signaling Pathway

Cyclooxygenase (COX) enzymes are central to the arachidonic acid signaling pathway, which produces prostaglandins, mediators of inflammation, pain, and fever. Certain naphthalenesulfonic acid derivatives have been shown to inhibit COX enzymes, suggesting their potential as anti-inflammatory agents.

References

- 1. Naphthalene - Wikipedia [en.wikipedia.org]

- 2. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 3. Naphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 4. History of Polynaphthalene Sulfonates — hardtchemical [hardtchemical.com]

- 5. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 6. shokubai.org [shokubai.org]

- 7. researchgate.net [researchgate.net]

A Theoretical Modeling and In-depth Technical Guide for 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid is a novel chemical entity with no specific theoretical or experimental studies found in the public domain as of the last search. This guide, therefore, presents a prospective theoretical modeling workflow and discusses potential biological interactions based on the analysis of its constituent chemical moieties and related known compounds. The experimental protocols and data are based on established methodologies in computational chemistry and drug discovery.

Introduction

The intricate structure of 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid, characterized by two substituted naphthalene sulfonic acid rings linked by a carbamoyl amino bridge, suggests a potential for this molecule to engage in specific biological interactions, possibly through hydrogen bonding, electrostatic interactions, and π-stacking. Such molecules are of interest in drug development, particularly as potential inhibitors of enzymes such as kinases or as agents that interact with nucleic acids. This guide outlines a comprehensive theoretical approach to characterize this molecule and predict its potential as a therapeutic agent.

Molecular Properties and In Silico Construction

The initial step in the theoretical modeling of a novel compound is the determination of its fundamental physicochemical properties. These can be estimated using computational tools. The molecule is constructed in silico using molecular modeling software (e.g., Avogadro, ChemDraw), and its 3D coordinates are generated.

Table 1: Predicted Physicochemical Properties of Related Naphthalene Sulfonic Acid Derivatives

| Property | 6-Amino-4-hydroxy-2-naphthalenesulfonic acid[1][2] | 4-hydroxy-6-(methylamino)naphthalene-2-sulfonic acid[3][4] |

| Molecular Formula | C₁₀H₉NO₄S[1] | C₁₁H₁₁NO₄S[3][4] |

| Molecular Weight ( g/mol ) | 239.25[1] | 253.27[3] |

| LogP (Predicted) | Not Available | -0.84[3] |

| Water Solubility (Predicted) | Sparingly soluble[1] | 4.489 g/L at 25°C[3] |

| pKa (Predicted) | Not Available | -0.15 ± 0.40[3] |

Note: These properties are for the constituent fragments and not the full target molecule. They serve as a baseline for understanding the chemical nature of the larger compound.

Theoretical Modeling Workflow

A multi-step computational workflow is proposed to thoroughly investigate the structural, electronic, and dynamic properties of the target molecule.[5][6]

Experimental Protocol: Geometry Optimization and Frequency Calculations

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT) is a suitable method.[7] A functional such as B3LYP or a more modern, dispersion-corrected functional like ωB97X-D is recommended.

-

Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVDZ would be appropriate for a molecule of this size.

-

Procedure:

-

The initial 3D structure of the molecule is subjected to geometry optimization to find the lowest energy conformation.

-

Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Experimental Protocol: Molecular Dynamics (MD) Simulations

-

Software: GROMACS, AMBER, or NAMD.

-

Force Field: A general force field like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) would be appropriate for parameterizing the molecule.

-

Procedure:

-

The optimized molecular geometry is placed in a periodic box of an appropriate solvent (e.g., water, represented by TIP3P or SPC/E models).

-

The system is neutralized with counter-ions.

-

The system is energy-minimized to remove steric clashes.

-

A short period of NVT (constant number of particles, volume, and temperature) equilibration is performed, followed by a longer NPT (constant number of particles, pressure, and temperature) equilibration.

-

A production MD run of at least 100 nanoseconds is conducted to sample the conformational space of the molecule in a simulated physiological environment.

-

Potential Biological Targets and Signaling Pathways

Given the structural features of the target molecule, particularly the presence of sulfonated naphthalene rings, it may exhibit inhibitory activity against protein kinases. Many kinase inhibitors possess similar aromatic and hydrogen-bonding moieties. A hypothetical interaction could be with a receptor tyrosine kinase (RTK) pathway, such as the one involving the Mitogen-Activated Protein Kinase (MAPK) cascade, which is often dysregulated in cancer.[8][9]

Experimental Protocol: Molecular Docking

-

Software: AutoDock, Glide, or GOLD.

-

Target Preparation:

-

A crystal structure of a target kinase (e.g., Raf or MEK from the PDB database) is obtained.

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens are added, and charges are assigned to the protein atoms.

-

-

Ligand Preparation:

-

The 3D structure of the target molecule is generated and energy-minimized.

-

Partial charges are assigned.

-

-

Docking Procedure:

-

A docking grid is defined around the ATP-binding site of the kinase.

-

Multiple docking runs are performed using a genetic algorithm or other search algorithm to explore possible binding poses.

-

The resulting poses are scored and ranked based on their predicted binding affinity.

-

Predicted Quantitative Data

While no experimental data exists for the target molecule, we can predict certain quantum chemical properties based on the DFT calculations outlined above.

Table 2: Predicted Quantum Chemical Properties (Hypothetical)

| Property | Predicted Value | Method |

| HOMO Energy | -6.5 to -7.5 eV | DFT/B3LYP/6-31G(d,p) |

| LUMO Energy | -1.0 to -2.0 eV | DFT/B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | DFT/B3LYP/6-31G(d,p) |

| Dipole Moment | 5.0 to 10.0 Debye | DFT/B3LYP/6-31G(d,p) |

Note: These values are hypothetical and would need to be confirmed by actual calculations. The HOMO-LUMO gap can indicate the chemical reactivity and kinetic stability of the molecule.

Conclusion

This technical guide provides a comprehensive roadmap for the theoretical modeling of 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid. By employing a combination of quantum chemistry, molecular dynamics, and molecular docking, it is possible to elucidate its structural and electronic properties, understand its dynamic behavior in a simulated biological environment, and predict its potential as an inhibitor of key signaling pathways, such as the MAPK cascade. The methodologies and workflows described herein represent a standard approach in modern computational drug discovery and can pave the way for the future synthesis and experimental validation of this and other novel chemical entities.

References

- 1. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid CAS#: 90-51-7 [m.chemicalbook.com]

- 2. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate | C10H11NO5S | CID 16211852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-hydroxy-6-methylamino-2-naphthalene sulfonic acid CAS#: 6259-53-6 [amp.chemicalbook.com]

- 4. 2-Naphthalenesulfonic acid, 4-hydroxy-6-(methylamino)- | C11H11NO4S | CID 80418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 6. steeronresearch.com [steeronresearch.com]

- 7. jaoc.samipubco.com [jaoc.samipubco.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

Technical Guide: Determining the Solubility of 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or a research compound is a critical physicochemical property that influences its formulation, delivery, and bioavailability. This guide provides a comprehensive overview of the predicted solubility profile of 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid and presents detailed experimental protocols for its quantitative determination. Due to the absence of publicly available empirical data for this specific molecule, this document serves as a practical framework for researchers to establish its solubility characteristics in various solvents.

Introduction and Structural Analysis

4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid is a complex organic molecule characterized by a polycyclic aromatic hydrocarbon backbone composed of two naphthalene rings. Its structure features multiple functional groups that dictate its physicochemical properties:

-

Two Sulfonic Acid Groups (-SO₃H): These are strongly acidic and highly polar functional groups. They can readily donate a proton to form sulfonate anions (-SO₃⁻), which significantly enhances water solubility.

-

Two Hydroxyl Groups (-OH): These phenolic hydroxyl groups are weakly acidic and can participate in hydrogen bonding as both donors and acceptors.

-

A Carbamoyl-Amino Bridge (-NH-CO-NH-): This linker group also contributes to the molecule's polarity and hydrogen bonding capacity.

-

Naphthalene Rings: The large, fused aromatic ring system is inherently non-polar and hydrophobic.

The overall solubility of the compound is determined by the balance between its hydrophilic (sulfonic acid, hydroxyl) and hydrophobic (naphthalene rings) regions. Given the presence of multiple strongly polar sulfonic acid groups, the compound is predicted to be a member of the aminonaphthalenesulfonic acid family, which are often used as precursors for synthetic dyes.[1]

Predicted Solubility Profile

Based on its molecular structure, the following solubility characteristics can be predicted:

-

Aqueous Solubility: The compound is expected to be soluble in water and other polar protic solvents. The sulfonic acid groups will likely deprotonate in aqueous solutions, forming a highly polar anionic species, which favors dissolution. Solubility in water is expected to be significantly pH-dependent, increasing dramatically at neutral and alkaline pH due to the ionization of both the sulfonic acid and hydroxyl groups.

-

Polar Aprotic Solvents: Good solubility is anticipated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar functional groups.

-

Non-Polar Solvents: Due to the dominant polarity imparted by the sulfonic acid and hydroxyl groups, the compound is expected to have very low to negligible solubility in non-polar solvents such as hexane, toluene, or diethyl ether. The large hydrophobic naphthalene core is insufficient to overcome the influence of the highly polar functionalities.[2]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[3][4]

This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials:

-

4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid (solid)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4]

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to the vial.

-

Equilibration: Cap the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure the system has reached thermodynamic equilibrium.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For a more complete separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[4]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particulates are transferred, filter the supernatant using a syringe filter.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (see Protocol 2).

-

Quantification: Analyze the concentration of the compound in the diluted sample using a suitable analytical technique, such as UV-Vis spectrophotometry.

The aromatic nature of the compound makes it a strong chromophore, suitable for quantification by UV-Vis spectrophotometry.[5][6]

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound of known concentration in the chosen solvent.

-

Determination of λmax: Scan the stock solution across a UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements as it provides the highest sensitivity.[7]

-

Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations by serially diluting the stock solution. Measure the absorbance of each standard at the predetermined λmax.

-

Plotting the Curve: Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear and can be described by the Beer-Lambert law (A = εbc).

-

Analysis of Unknown Sample: Measure the absorbance of the diluted supernatant sample (from Protocol 1, Step 7) at λmax.

-

Calculation of Solubility: Use the absorbance of the unknown sample and the equation of the line from the calibration curve to calculate its concentration. Multiply this value by the dilution factor to determine the final solubility of the compound in the solvent.

Data Presentation

Quantitative solubility data should be recorded systematically. The following table provides a template for organizing experimental results.

| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (µg/mL) | Molar Solubility (mol/L) |

| Deionized Water | 25 | |||

| PBS (pH 7.4) | 25 | |||

| 0.1 M HCl | 25 | |||

| 0.1 M NaOH | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| DMSO | 25 | |||

| DMF | 25 |

Visualization of Experimental Workflow

The logical flow of the solubility determination process is illustrated below.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

In-depth Technical Guide: 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid

Researchers, scientists, and drug development professionals seeking detailed information on 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid will find that this compound is not readily indexed in major chemical databases under this specific name. Extensive searches for a corresponding Chemical Abstracts Service (CAS) number have been unsuccessful, which subsequently limits the availability of in-depth technical data.

While a specific CAS number for the target compound could not be located, a key structural component, 6-Amino-4-hydroxy-2-naphthalenesulfonic acid , is well-documented with the CAS number 90-51-7 . This precursor is a vital starting material in the synthesis of various azo dyes and other complex organic molecules.

Due to the absence of a unique identifier and associated literature for the complete molecule, a comprehensive technical guide containing quantitative data, detailed experimental protocols, and specific signaling pathways cannot be compiled at this time. The information required to generate data tables and logical diagrams is contingent on published research, which appears to be unavailable for this particular chemical entity.

For researchers interested in the synthesis of the target compound, a potential pathway would involve the reaction of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (CAS 90-51-7) with an isocyanate derivative of 8-amino-1-hydroxynaphthalene-3-sulfonic acid, or a similar synthetic route involving a phosgene equivalent to form the urea (carbamoyl) linkage. However, specific experimental conditions and the properties of the resulting product are not described in readily accessible scientific literature.

Further investigation into proprietary databases, patent literature, or specialized chemical supplier catalogs may yield more specific information. Researchers are encouraged to utilize the CAS number of the known precursor, 90-51-7, as a starting point for more targeted searches.

Below is a conceptual workflow for identifying information about such a specific chemical compound, which was followed in this inquiry.

Caption: Conceptual workflow for chemical information retrieval.

Methodological & Application

Using 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid for protein staining

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific information or established protocols for the use of 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid for protein staining. The following application notes and protocols are provided for a well-characterized, structurally related compound from the aminonaphthalenesulfonic acid class, 8-Anilinonaphthalene-1-sulfonic acid (ANS) , which is widely used for fluorescent analysis of proteins. These protocols are offered as a representative example of how a naphthalene-based sulfonic acid dye can be used to study proteins and may serve as a starting point for the investigation of the user-specified compound.

Introduction to 8-Anilinonaphthalene-1-sulfonic acid (ANS)

8-Anilinonaphthalene-1-sulfonic acid (ANS) is a fluorescent probe that is extensively used to study the conformational changes and hydrophobic character of proteins. In aqueous solutions, ANS exhibits weak fluorescence. However, upon binding to hydrophobic regions on the surface of proteins, its fluorescence quantum yield increases significantly, and the emission maximum undergoes a blue shift.[1] This property makes ANS a valuable tool for monitoring protein folding and unfolding, ligand binding, and the assembly of protein complexes. The interaction is primarily non-covalent, driven by the binding of the aniline-naphthalene core to hydrophobic pockets and electrostatic interactions involving the sulfonate group.[1]

Key Applications

-

Detection of Molten Globule States: ANS is particularly useful for identifying and characterizing partially folded "molten globule" intermediates during protein folding, which expose hydrophobic surfaces.

-

Monitoring Protein Conformational Changes: Changes in protein conformation due to ligand binding, mutation, or environmental factors can be monitored by observing changes in ANS fluorescence.

-

Quantification of Surface Hydrophobicity: The extent of ANS binding can provide a relative measure of the accessible hydrophobic surface area of a protein.

-

Binding Site Characterization: ANS can be used in competitive binding assays to characterize the binding of other ligands to hydrophobic sites on a protein.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the use of ANS in protein analysis. Note that these values can vary depending on the specific protein, buffer conditions, and instrumentation.

| Parameter | Typical Value/Range | Notes |

| Excitation Maximum (λex) | 350 - 380 nm | Dependent on the polarity of the environment. |

| Emission Maximum (λem) | 460 - 520 nm | Experiences a blue shift upon binding to proteins. |

| Working Concentration | 10 - 100 µM | Should be optimized for each specific application. |

| Protein Concentration | 1 - 50 µM | Dependent on the protein's affinity for ANS. |

| Binding Affinity (Kd) | Micromolar to Millimolar range | Highly dependent on the specific protein. |

Experimental Protocols

Protocol 1: General Protocol for Monitoring Protein-ANS Binding

This protocol describes a general method for observing the change in ANS fluorescence upon binding to a target protein.

Materials:

-

ANS stock solution (e.g., 1 mM in DMSO or ethanol)

-

Target protein stock solution of known concentration

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

-

Fluorometer and appropriate cuvettes

Procedure:

-

Prepare the Assay Solution: In a fluorometer cuvette, prepare a solution containing the assay buffer and the desired final concentration of ANS (e.g., 50 µM). Allow the solution to equilibrate to the desired temperature.

-

Record Blank Fluorescence: Measure the fluorescence emission spectrum of the ANS solution in the buffer alone (e.g., scan from 400 nm to 600 nm with an excitation wavelength of 370 nm). This will serve as the baseline or "blank" reading.

-

Add Protein: Add a small volume of the concentrated protein stock solution to the cuvette to achieve the desired final protein concentration. Mix gently by pipetting or inverting the cuvette, avoiding the introduction of air bubbles.

-

Incubate: Incubate the mixture for a sufficient time to allow binding to reach equilibrium (typically 5-15 minutes at room temperature). This should be optimized for the specific protein.

-

Measure Protein-Bound Fluorescence: Record the fluorescence emission spectrum of the protein-ANS mixture using the same instrument settings as in step 2.

-

Data Analysis: Compare the emission spectrum of the protein-ANS sample to the blank. Note the increase in fluorescence intensity and any blue shift in the emission maximum.

Caption: Workflow for measuring ANS-protein binding.

Protocol 2: Titration Experiment to Determine Binding Affinity

This protocol describes how to perform a titration experiment to estimate the dissociation constant (Kd) of ANS for a protein.

Materials:

-

Same as Protocol 1.

Procedure:

-

Set up the Experiment: Prepare a cuvette with a fixed concentration of protein in the assay buffer.

-

Initial Measurement: Record the intrinsic fluorescence of the protein solution if any in the relevant wavelength range.

-

Titrate with ANS: Make sequential additions of small aliquots of a concentrated ANS stock solution to the protein solution. After each addition, mix gently and allow the system to equilibrate (2-5 minutes).

-

Record Fluorescence: After each addition and incubation, record the fluorescence intensity at the emission maximum determined from Protocol 1.

-

Correct for Dilution and Inner Filter Effect: Correct the fluorescence readings for dilution effects. If high concentrations of ANS are used, corrections for the inner filter effect may also be necessary.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the ANS concentration. Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Caption: Titration experiment workflow to determine binding affinity.

Mechanism of Interaction

The interaction between ANS and proteins is primarily non-covalent. The proposed mechanism involves the following steps:

-

Initial Encounter: ANS in its low-fluorescence state in the aqueous buffer encounters the protein.

-

Hydrophobic Interaction: The anilinonaphthalene ring of ANS partitions into accessible hydrophobic pockets on the protein surface.

-

Conformational Change and Water Exclusion: The binding event is often accompanied by the exclusion of water molecules from the binding pocket. This less polar microenvironment restricts the rotational freedom of the ANS molecule.

-

Fluorescence Enhancement: The restriction of intramolecular rotation and the change in the polarity of the microenvironment lead to a significant increase in the fluorescence quantum yield and a shift of the emission to shorter wavelengths (blue shift).

Caption: Simplified signaling pathway of ANS-protein interaction.

References

Protocol for labeling cells with 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid

Introduction

Lucifer Yellow CH is a highly fluorescent, water-soluble dye widely utilized in biological research for visualizing cell morphology and assessing cell-to-cell communication. Its applications range from tracking neuronal processes to determining the integrity of cell monolayers in permeability assays. These application notes provide detailed protocols for labeling cells with Lucifer Yellow CH, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of Lucifer Yellow CH in various cell labeling applications.

| Parameter | Value | Application | Reference |

| Excitation Wavelength | 485 nm | Fluorescence Microscopy, Plate Reader Assays | [1][2][3] |

| Emission Wavelength | 530 - 535 nm | Fluorescence Microscopy, Plate Reader Assays | [1][2][3] |

| Stock Solution Concentration | 100 µg/mL | Permeability Assays | [2] |

| Working Concentration (Microinjection) | 5 mM in resuspension buffer | Microinjection | [4] |

| Working Concentration (Electroporation) | 5 mM in resuspension buffer | Electroporation | [4] |

| Working Concentration (Permeability Assay) | 100 µM | Permeability Assays | [3] |

| Incubation Time (Microinjection/Electroporation) | 15-30 minutes to a few hours | Allow dye diffusion | [4] |

| Incubation Time (Permeability Assay) | 1-2 hours | Paracellular transport | [1][3] |

Experimental Protocols

Protocol 1: Cell Labeling via Microinjection or Electroporation

This protocol is suitable for introducing Lucifer Yellow into individual cells or cell populations in culture.[4]

Materials:

-

Lucifer Yellow CH

-

Cells in culture (e.g., neurons, astrocytes)

-

Culture medium

-

Phosphate Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)

-

Trypsin or other cell detachment agent

-

Microinjection setup or electroporation device

-

Microscope with fluorescence capabilities

-

4% Paraformaldehyde (PFA) for fixation

-

0.1-0.5% Triton X-100 in PBS for permeabilization (optional, for subsequent immunostaining)

-

Blocking solution (e.g., 5-10% normal serum in PBS) (optional, for subsequent immunostaining)

Procedure:

-

Cell Preparation:

-

Grow cells to the desired confluency on coverslips or in culture dishes.

-

For electroporation of suspension cells, detach adherent cells using trypsin, centrifuge, and resuspend in a suitable buffer (e.g., PBS with 10% FBS).

-

-

Lucifer Yellow Loading:

-

Microinjection:

-

Prepare a 5 mM solution of Lucifer Yellow CH in an appropriate intracellular buffer.

-

Load the solution into a microinjection needle.

-

Under microscopic guidance, inject the dye into the target cells.

-

-

Electroporation:

-

Resuspend cells in a buffer containing 5 mM Lucifer Yellow CH.

-

Transfer the cell suspension to an electroporation cuvette.

-

Apply an electric pulse according to the electroporator manufacturer's instructions.

-

Immediately transfer the cells to pre-warmed culture medium to allow for recovery.

-

-

-

Incubation:

-